molecular formula C10H19Cl3OS B14666972 2,2,2-Trichloro-1-(octylsulfanyl)ethanol CAS No. 36061-32-2

2,2,2-Trichloro-1-(octylsulfanyl)ethanol

Cat. No.: B14666972
CAS No.: 36061-32-2
M. Wt: 293.7 g/mol
InChI Key: UZLDVMQATAQSJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trichloro-1-(octylsulfanyl)ethanol is a halogenated ethanol derivative characterized by a trichloromethyl group (-CCl₃) and an octylsulfanyl (-S-C₈H₁₇) substituent.

Properties

CAS No.

36061-32-2

Molecular Formula

C10H19Cl3OS

Molecular Weight

293.7 g/mol

IUPAC Name

2,2,2-trichloro-1-octylsulfanylethanol

InChI

InChI=1S/C10H19Cl3OS/c1-2-3-4-5-6-7-8-15-9(14)10(11,12)13/h9,14H,2-8H2,1H3

InChI Key

UZLDVMQATAQSJN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC(C(Cl)(Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(octylsulfanyl)ethanol typically involves the reaction of 2,2,2-trichloroethanol with an octylsulfanyl reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The industrial production process is designed to ensure consistent quality and compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(octylsulfanyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trichloro group to a less chlorinated derivative.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,2,2-Trichloro-1-(octylsulfanyl)ethanol has several scientific research applications:

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(octylsulfanyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The trichloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The octylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

2,2,2-Trichloro-1-(2-chlorophenyl)ethanol

  • Molecular Formula : C₈H₆Cl₄O
  • Molar Mass : 259.94 g/mol
  • CAS : 10606-46-9
  • Uses : Key intermediate in the synthesis of Mitotane, an antineoplastic agent .
  • Toxicity & Regulation : Prohibited in certain industrial products due to environmental and health hazards .

Dicofol (2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethanol)

  • Molecular Formula : C₁₄H₉Cl₅O
  • Molar Mass : 370.48 g/mol
  • CAS : 115-32-2
  • Uses : Acaricide widely used in agriculture; regulated residues in crops (e.g., almonds: 5 ppm, strawberries: 1 ppm) .
  • Toxicity : Classified as an environmental pollutant; linked to bioaccumulation and endocrine disruption .

2,2,2-Trichloro-1-(3-chloro-4-methoxyphenyl)ethanol

  • Molecular Formula : C₉H₈Cl₄O₂
  • Molar Mass : 289.96 g/mol
  • CAS : 108540-68-7
  • Uses: Limited data; likely a research chemical or intermediate.

2,2,2-Trichloro-1-ethoxyethanol

  • Synonyms: Chloralhemiacetal
  • Molecular Formula : C₄H₇Cl₃O₂
  • Uses : Solvent or intermediate in organic synthesis .

2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol

  • CAS : 141975-72-6

2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol

  • CAS : 1338494-96-4

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Key Uses Toxicity/Regulation
2,2,2-Trichloro-1-(2-chlorophenyl)ethanol C₈H₆Cl₄O 259.94 10606-46-9 Mitotane synthesis Prohibited in industrial products
Dicofol C₁₄H₉Cl₅O 370.48 115-32-2 Acaricide Regulated residues in food
2,2,2-Trichloro-1-(3-chloro-4-methoxyphenyl)ethanol C₉H₈Cl₄O₂ 289.96 108540-68-7 Research chemical Limited data
2,2,2-Trichloro-1-ethoxyethanol C₄H₇Cl₃O₂ 193.45 N/A Solvent/Intermediate Low acute toxicity (hemiacetal form)
2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol C₈H₆Cl₃N₂O₃S 308.57 141975-72-6 Pharmacological research Mutagenicity potential (structural analogy)

Key Research Findings

Substituent Effects on Bioactivity: Chlorophenyl groups (e.g., Dicofol) enhance pesticidal activity but increase environmental persistence and toxicity . Sulfanyl groups (e.g., nitrophenylthioamino) may improve binding to biological targets, as seen in antimicrobial thiadiazole derivatives .

Toxicity Trends: Intraperitoneal LD₅₀ values for trichloroethanol derivatives range from 170 mg/kg (e.g., acetofenate analogs) to higher thresholds, depending on substituents . Chlorinated aromatic derivatives (e.g., Dicofol) are prioritized for regulatory restriction due to bioaccumulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.